molecular formula C10H10N2O2 B1602980 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] CAS No. 618446-19-8

6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]

Cat. No.: B1602980
CAS No.: 618446-19-8
M. Wt: 190.2 g/mol
InChI Key: PCVYGMFTRVWQMZ-UHFFFAOYSA-N
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Description

6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique spirocyclic structure, which consists of a cyclopropane ring fused to an indole moiety with a nitro group at the 6’ position .

Preparation Methods

The synthesis of 6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] involves several steps, typically starting with the formation of the indole core. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. The nitro group is then introduced through nitration reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and advanced purification techniques .

Chemical Reactions Analysis

6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amino group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and sodium borohydride.

Scientific Research Applications

6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes

Mechanism of Action

The mechanism of action of 6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The spirocyclic structure also contributes to its unique properties by influencing its three-dimensional conformation and reactivity .

Comparison with Similar Compounds

6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] can be compared with other spirocyclic compounds, such as spirooxindoles and spiroindolines. These compounds share the spirocyclic core but differ in their substituents and specific ring structures.

Properties

IUPAC Name

6-nitrospiro[1,2-dihydroindole-3,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-12(14)7-1-2-8-9(5-7)11-6-10(8)3-4-10/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVYGMFTRVWQMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622733
Record name 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618446-19-8
Record name 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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